molecular formula C14H16ClFN4O B028975 N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride CAS No. 95777-69-8

N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride

Cat. No.: B028975
CAS No.: 95777-69-8
M. Wt: 310.75 g/mol
InChI Key: SNFKATSAUGOEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D 13223, also known as Flupirtine Metabolite, is an active metabolite of Flupirtine, a nonopioid analgesic drug. Flupirtine is primarily used for its analgesic and neuroprotective properties. D 13223 is formed in vivo and has been detected in various tissues, including the liver, heart, kidney, lung, spleen, and brain .

Biochemical Analysis

Biochemical Properties

D 13223 is formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

D 13223 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of D 13223 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions is still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D 13223 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of D 13223 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

D 13223 is involved in metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .

Transport and Distribution

D 13223 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D 13223 involves the metabolism of Flupirtine Flupirtine undergoes biotransformation in the liver, where it is converted into D 13223 the formation of D 13223 has been studied in various tissues, indicating that it is a product of enzymatic reactions in the body .

Industrial Production Methods

Industrial production methods for D 13223 are not explicitly detailed in available sources. The compound is primarily studied as a metabolite of Flupirtine, and its production is closely linked to the pharmacokinetics of Flupirtine administration .

Chemical Reactions Analysis

Types of Reactions

D 13223 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the liver, leading to the formation of other metabolites.

    Reduction: Reduction reactions may also occur, although specific details are limited.

    Substitution: Substitution reactions involving D 13223 have not been extensively studied.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving D 13223 are primarily enzymatic and occur within biological systems.

Major Products Formed

The major product formed from the metabolism of Flupirtine is D 13223. Further metabolism of D 13223 can lead to the formation of other minor metabolites, although detailed pathways are not extensively covered in the literature .

Scientific Research Applications

D 13223 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Flupirtine: The parent compound of D 13223, used for its analgesic and neuroprotective effects.

    Other Analgesics: Compounds like acetaminophen and ibuprofen, which have different mechanisms of action and metabolic pathways.

Uniqueness

D 13223 is unique due to its formation as a metabolite of Flupirtine and its specific pharmacokinetic properties. Unlike other analgesics, D 13223 and Flupirtine do not bind to opioid receptors, making them distinct in their mode of action .

Properties

IUPAC Name

N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFKATSAUGOEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241959
Record name D 13223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95777-69-8
Record name D 13223
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095777698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D 13223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.